3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one
Description
The compound 3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one is a heterocyclic molecule featuring a 1,2,4-triazole ring linked via a sulfanyl group to a 3,4-dichlorophenylmethyl substituent. Its core structure integrates a 4-ethyl-4H-1,2,4-triazole and a 1-phenyl-1,4-dihydropyridazin-4-one moiety.
Properties
IUPAC Name |
3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1-phenylpyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5OS/c1-2-27-20(19-18(29)10-11-28(26-19)15-6-4-3-5-7-15)24-25-21(27)30-13-14-8-9-16(22)17(23)12-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOAXJASPFPCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=NN(C=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting 3-amino-1,2,4-triazole with appropriate electrophiles under controlled conditions.
Introduction of the dichlorophenylmethylsulfanyl group: This step involves the nucleophilic substitution reaction where the triazole intermediate reacts with 3,4-dichlorobenzyl chloride in the presence of a base.
Formation of the pyridazinone ring: The final step involves cyclization of the intermediate with hydrazine derivatives under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one: can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution reagents: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one: has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-(4-Ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one (CAS 478063-59-1)
- Key Difference : The 3,4-dichlorophenyl group in the target compound is replaced with a 4-methylphenyl group.
- Molecular weight decreases slightly (403.50 g/mol vs. ~438.3 g/mol for the dichloro analogue) .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Key Difference: The dihydropyridazinone core is replaced with an ethanone group, and the sulfanyl (-S-) linker is substituted with a sulfonyl (-SO₂-) group.
- The absence of the dihydropyridazinone ring eliminates its conjugated π-system, which may reduce aromatic stacking interactions .
Core Heterocycle Variations
Triazolone Derivatives (e.g., Compounds)
- Example : 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
- Comparison: These compounds retain the triazole ring but incorporate piperazine and dioxolane moieties. The additional nitrogen atoms in piperazine enhance basicity, while the dioxolane ring introduces stereochemical complexity. The target compound’s dihydropyridazinone core offers distinct hydrogen-bonding geometry compared to triazolones .
Pyridazine Analogues (e.g., 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine)
- Comparison: Pyridazine derivatives often exhibit varied bioactivity due to nitrogen positioning. The dihydropyridazin-4-one ring in the target compound introduces a ketone group, enabling keto-enol tautomerism, which is absent in fully aromatic pyridazines. This tautomerism could influence binding dynamics in enzymatic pockets .
Physicochemical and Pharmacokinetic Properties
Table 1: Structural and Property Comparison
| Compound Name | Core Structure | Substituent (R) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Dihydropyridazin-4-one | 3,4-Dichlorophenyl | ~438.3 | Triazole, sulfanyl, dichloro |
| 3-(4-Ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one | Dihydropyridazin-4-one | 4-Methylphenyl | 403.50 | Triazole, sulfanyl, methyl |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | Ethanone | Phenylsulfonyl | ~480.4 | Triazole, sulfonyl, fluoro |
- Lipophilicity : The dichlorophenyl group in the target compound increases logP compared to methyl or sulfonyl analogues, favoring membrane penetration but risking metabolic instability .
- Synthetic Accessibility : The target compound’s synthesis likely involves halogenation and thioether formation (similar to methods), whereas sulfonyl analogues require additional oxidation steps .
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (based on binary fingerprints), the target compound shares ~70–80% similarity with its methylphenyl analogue (CAS 478063-59-1) due to identical triazole and dihydropyridazinone cores. Similarity drops to ~50–60% with sulfonyl-containing triazoles (e.g., compounds) due to divergent functional groups . Graph-based comparisons () highlight conserved substructures like the triazole-thioether motif but divergent ring systems .
Research Implications
- Comparative studies with methylphenyl analogues could clarify halogen-driven efficacy .
- Optimization : Replacing chlorine with fluorine (reducing toxicity) or incorporating sulfonyl groups (enhancing solubility) may balance pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
